tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate: is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a phenoxy group attached to a propyl carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate typically involves the reaction of 3-(3-bromo-2-chlorophenoxy)propylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Oxidized derivatives such as alcohols or ketones.
Reduction Products: Dehalogenated compounds or reduced carbamates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism by which tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in enzyme activity, protein function, and gene expression .
Comparison with Similar Compounds
- tert-Butyl (3-bromopropyl)carbamate
- tert-Butyl (3-iodopropyl)carbamate
- tert-Butyl (3-azidopropyl)carbamate
Comparison:
- tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets .
- The phenoxy group in this compound provides additional sites for chemical modification and potential interactions with biological molecules .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-2-chlorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(15)12(11)16/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDFUGUCSWKOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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